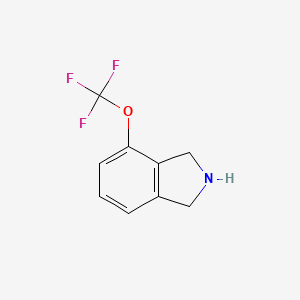

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

Description

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 |

InChI Key |

DHVHYSJKKATCKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as a halogenated isoindole, reacts with a trifluoromethoxy anion source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoles .

Scientific Research Applications

4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole is a chemical compound belonging to the isoindole family, featuring a trifluoromethoxy group (-O-CF₃) that influences its electronic properties and reactivity. Research indicates that isoindole derivatives exhibit a range of biological activities. The applications of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole are diverse, spanning pharmaceutical development and material science.

Scientific Research Applications

Pharmaceuticals: 4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole acts as a potential drug candidate because of its biological activities. Interaction studies often focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies predict how this compound interacts at the molecular level, providing insights into its potential therapeutic uses.

Introduction of Trifluoromethoxy Groups: The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity .

Other Applications:

Several compounds share structural similarities with 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Oxo-2,3-dihydro-1H-isoindole | Contains a keto group at position 3 | Anticancer activity |

| 1H-Isoindole-1,3(2H)-dione | Features an imide functional group | Anti-inflammatory properties |

| 5-Trifluoromethyl-1H-pyrrole | Pyrrole ring with trifluoromethyl group | Antimicrobial activity |

| 4-(Trifluoromethyl)-isoquinoline | Isoquinoline structure with CF₃ group | Neuroprotective effects |

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the active site. This can lead to inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydroisoquinoline

- Core Structure : A six-membered benzene fused to a piperidine ring, compared to the five-membered pyrrolidine in isoindole.

- Biological Activity : Acts as a precursor for opioid agonists but shows weaker NMDA receptor antagonism than 2,3-dihydro-1H-isoindole derivatives .

- Key Difference : The isoindole’s smaller ring size may enhance conformational rigidity, improving target binding specificity.

5-Fluoro-1H-Indole-2,3-dione Derivatives

- Core Structure : Indole-2,3-dione (isatin) scaffold vs. isoindole’s reduced pyrrolidine ring.

- Substituent Effects : Fluoro (-F) and trifluoromethoxy (-OCF₃) groups both enhance metabolic stability, but -OCF₃ offers greater steric bulk and lipophilicity.

- Biological Activity : Demonstrated anti-interleukin-1 activity, whereas isoindole derivatives target neurological receptors .

- Key Difference : The isoindole core may confer distinct pharmacokinetic profiles due to reduced ring strain.

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-terphenyl Carboxamide

- Core Structure : Similar 2,3-dihydro-1H-isoindole backbone but functionalized with a 1,3-dioxo group and aryl extensions.

- Substituent Effects : Difluoro (-F₂) and hydroxy (-OH) groups increase polarity, contrasting with the lipophilic -OCF₃ in the target compound.

- Key Difference : The trifluoromethoxy group in 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole likely enhances blood-brain barrier penetration compared to polar -OH/-F₂ substituents.

4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Thieno-pyrimidine carboxamide with a trifluoromethoxyphenyl side chain.

- Substituent Effects : Shares the -OCF₃ group but lacks the isoindole bicyclic system.

- Biological Activity : Targets kinase pathways; the isoindole derivative’s neurological activity suggests divergent applications .

- Key Difference: The isoindole’s fused ring system may reduce off-target interactions compared to planar thieno-pyrimidines.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity | Lipophilicity (LogP)* | Metabolic Stability* |

|---|---|---|---|---|---|

| 4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole | Isoindole | -OCF₃ at 4-position | NMDA antagonism (predicted) | High (~3.2) | Moderate-high |

| 1,2,3,4-Tetrahydroisoquinoline | Benzene + piperidine | None | Opioid precursor | Low (~1.8) | Low |

| 5-Fluoro-1H-indole-2,3-dione | Indole-2,3-dione | -F at 5-position | Anti-interleukin-1 | Moderate (~2.5) | High |

| N-(1,3-Dioxo-isoindol-2-yl)-difluoro-terphenyl | Isoindole | -F₂, -OH, aryl chains | Structural studies | Low (~1.5) | Low |

| Thieno-pyrimidine carboxamide | Thieno-pyrimidine | -OCF₃-phenylamino | Kinase inhibition | High (~3.0) | High |

*Predicted values based on analogous structures .

Key Research Findings

- Lipophilicity : The compound’s high LogP (~3.2) suggests superior membrane permeability over polar derivatives like hydroxy-substituted isoindoles .

- Synthetic Flexibility : The isoindole core allows modular substitution, as seen in related compounds where -OCF₃ is introduced via Suzuki coupling or nucleophilic aromatic substitution .

Biological Activity

4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole features a unique trifluoromethoxy group that enhances its lipophilicity and may influence its biological interactions. The isoindole framework is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.

1. Enzyme Inhibition

Research indicates that 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole exhibits notable binding affinity to enzymes involved in neurodegenerative diseases. For instance, studies have shown its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. The compound's inhibitory activity was assessed using Ellman's method, revealing promising IC50 values that suggest effective enzyme inhibition.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole | AChE | 1.12 |

| 4-(Trifluoromethoxy)-2,3-dihydro-1H-isoindole | BuChE | 21.24 |

These results indicate that modifications to the isoindole structure can enhance its inhibitory potency against cholinesterases, which is crucial for developing therapeutic agents for neurodegenerative disorders .

2. Antibacterial Activity

In addition to its neuroprotective properties, 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole has been evaluated for antibacterial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against various strains of bacteria. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The biological activities of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have highlighted the potential of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole in therapeutic applications:

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that the compound could improve cognitive function markers by enhancing cholinergic transmission through AChE inhibition.

- Antimicrobial Efficacy : In vivo studies in animal models showed that administration of the compound led to a significant reduction in bacterial load in infected tissues, supporting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.